エポキソマイシン

概要

説明

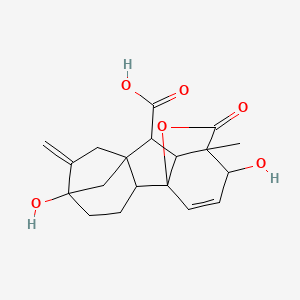

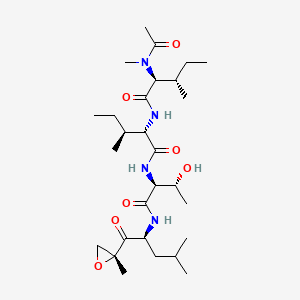

エポキソマイシンは、抗炎症活性を持つ自然発生の選択的プロテアソーム阻害剤です。 これは1992年に最初に発見され、その後、ラットに注射するとパーキンソン病のような症状を引き起こすことが明らかになりました . この化合物は微生物由来であり、その潜在的な治療用途について広く研究されています .

2. 製法

合成経路と反応条件: エポキソマイシンは、エポキシケトンテトラペプチド構造の形成を含む一連の化学反応によって合成できます。 合成には通常、キラル配位子と触媒的不斉エポキシ化法が用いられます . 主なステップには、エポキシ基の形成とそれに続くテトラペプチド鎖を形成するためのアミノ酸残基のカップリングが含まれます .

工業的生産方法: エポキソマイシンの工業的生産には、特定の放線菌種の発酵、それに続く抽出および精製プロセスが含まれます . その後、化合物は安定性と活性を高めるためにさらに化学修飾されます。

科学的研究の応用

エポキソマイシンは、次のような幅広い科学研究における応用を持っています。

化学: プロテアソームの機能と阻害を研究するためのツールとして使用されます。

生物学: タンパク質分解と細胞プロセスに関する研究に用いられます。

医学: 炎症性疾患や癌の治療における潜在的な治療用途について調査されています。

作用機序

エポキソマイシンは、ユビキチン化されたタンパク質を分解する多触媒プロテアーゼ複合体であるプロテアソームを選択的に阻害することでその効果を発揮します。 これは、主にキモトリプシン様活性を阻害し、プロテアソームの触媒サブユニットに共有結合します . この阻害は、ユビキチン化されたタンパク質の蓄積につながり、細胞周期の進行、アポトーシス、およびNF-κBの活性化などのさまざまな細胞プロセスを阻害します .

類似の化合物:

カルフィルゾミブ: 安定性と活性が向上したエポキソマイシンの誘導体です。

ラクタシスチン: 異なる作用機序を持つ別のプロテアソーム阻害剤です。

MG-132: 研究で使用される非選択的プロテアソーム阻害剤

エポキソマイシンの独自性: エポキソマイシンは、プロテアソーム阻害剤としての高い選択性と効力でユニークです。 他の阻害剤とは異なり、非プロテアソームプロテアーゼには影響を与えないため、プロテアソームの機能を研究し、標的療法を開発するための貴重なツールとなります .

生化学分析

Biochemical Properties

Epoxomicin specifically targets the proteasome . Utilizing bio-tinylated-epoxomicin as a molecular probe, it has been demonstrated that Epoxomicin covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome . Enzymatic analyses with purified bovine erythrocyte proteasome reveal that Epoxomicin potently inhibits primarily the chymotrypsin-like activity .

Cellular Effects

Epoxomicin-induced proteasome inhibition promotes both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol . This results in potassium efflux-dependent absence in melanoma 2 (AIM2) inflammasome activation and subsequent interleukin-1β secretion in ARPE-19 cells .

Molecular Mechanism

Epoxomicin specifically targets the proteasome . Utilizing bio-tinylated-epoxomicin as a molecular probe, it has been demonstrated that Epoxomicin covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome . This binding leads to the potent inhibition of primarily the chymotrypsin-like activity .

Temporal Effects in Laboratory Settings

Additional indicators of protein turnover were also increased, including bilirubin, a degradation product of heme-containing proteins, and 3-methylhistidine .

Dosage Effects in Animal Models

In a canine model of myocardial ischemia/reperfusion, Epoxomicin administered before ischemia did not alter infarct size . Proteasome inhibition by Epoxomicin after volume overload induced by chronic myocardial infarction in the mouse (LAD ligation) improved cardiac remodeling and contractile .

Metabolic Pathways

Epoxomicin is involved in the ubiquitin pathway in which proteins targeted for destruction are ligated to the 76-aa polypeptide ubiquitin . Once targeted, ubiquitinated proteins then serve as substrates for the 26S proteasome, a multicatalytic protease that cleaves proteins into short peptides through the action of its three major proteolytic activities .

Transport and Distribution

It is known that Epoxomicin specifically targets the proteasome , suggesting that it may be transported to wherever proteasomes are located within the cell.

Subcellular Localization

Given that Epoxomicin targets the proteasome , it is likely that it localizes to wherever proteasomes are found within the cell. Proteasomes are typically found throughout the cell, including in the nucleus and the cytoplasm .

準備方法

Synthetic Routes and Reaction Conditions: Epoxomicin can be synthesized through a series of chemical reactions involving the formation of an epoxy-ketone tetrapeptide structure. The synthesis typically involves the use of chiral ligands and catalytic asymmetric epoxidation methods . The key steps include the formation of the epoxy group and the subsequent coupling of amino acid residues to form the tetrapeptide chain .

Industrial Production Methods: Industrial production of epoxomicin involves the fermentation of specific Actinomycetes species, followed by extraction and purification processes . The compound is then subjected to further chemical modifications to enhance its stability and activity.

化学反応の分析

反応の種類: エポキソマイシンは、次のものを含むさまざまな化学反応を起こします。

酸化: エポキシ基は酸化されてジオールまたは他の酸化された誘導体を形成することができます。

還元: 還元反応は、エポキシ環の開環をもたらし、アルコールを形成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、ジオール、アルコール、および使用される特定の試薬と条件に応じてさまざまな置換された誘導体が含まれます .

類似化合物との比較

Carfilzomib: A derivative of epoxomicin with enhanced stability and activity.

Lactacystin: Another proteasome inhibitor with a different mechanism of action.

MG-132: A non-selective proteasome inhibitor used in research

Uniqueness of Epoxomicin: Epoxomicin is unique due to its high selectivity and potency as a proteasome inhibitor. Unlike other inhibitors, it does not affect non-proteasomal proteases, making it a valuable tool for studying proteasome function and developing targeted therapies .

特性

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGIDQKFVLKMLQ-JTHVHQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044073 | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134381-21-8 | |

| Record name | Epoxomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134381-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOXOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)